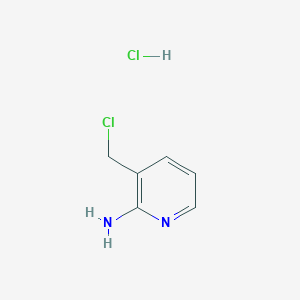

3-(Chloromethyl)pyridin-2-amine hydrochloride

Description

Propriétés

IUPAC Name |

3-(chloromethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDVAWGPGZBFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696034 | |

| Record name | 3-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858431-27-3 | |

| Record name | 3-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method 1: Direct Chloromethylation of 2-Aminopyridine Derivatives

- The chloromethyl group is introduced onto the pyridine ring by reacting 3-aminopyridine derivatives with chloromethylating agents such as chloromethyl methyl ether under acidic conditions.

- The hydrochloride salt is then formed by treating the free base with hydrochloric acid in a polar solvent like ethanol to precipitate the product.

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Temperature | 0–5 °C | Minimizes side reactions |

| Solvent | Polar solvents (e.g., ethanol) | Facilitates salt formation |

| Stoichiometry | Controlled molar ratio of chloromethylating agent | Ensures high yield and purity |

- Reaction temperature and solvent polarity critically influence yield.

- Purity is typically confirmed by HPLC and NMR, with adjustments made to reaction parameters to reduce impurities.

Method 2: Multi-step Synthesis from 3-Methylpyridine

Oxidation of 3-methylpyridine to 3-picolinic acid:

- React 3-methylpyridine with potassium permanganate in water at 85–90 °C for 30 minutes.

- Molar ratio of 3-methylpyridine to potassium permanganate is maintained at approximately 1:2.1–2.3.

- The reaction mixture is acidified and cooled to isolate 3-picolinic acid.

-

- 3-picolinic acid is reacted with methanol under acidic conditions to form methyl pyridine-3-carboxylate.

- Molar ratio of acid to methanol is about 1:1.3.

-

- The methyl ester is reduced to 3-pyridinemethanol (3-piconol).

-

- 3-pyridinemethanol is reacted with thionyl chloride (molar ratio 1:1.1–1.3) to yield 3-(chloromethyl)pyridine hydrochloride.

Reaction Conditions and Notes:

| Step | Reagents | Temperature | Time | Yield Notes |

|---|---|---|---|---|

| Oxidation | KMnO4, Water | 85–90 °C | 30 min | High conversion to acid |

| Esterification | Methanol, Acid catalyst | Reflux (typical) | Variable | Efficient ester formation |

| Reduction | Suitable reducing agent | Controlled conditions | Variable | High purity intermediate |

| Chlorination | Thionyl chloride | Room temperature | 1–3 hours | High yield crystalline product |

This method is well-documented in patent literature and offers a controlled, scalable route to the target compound.

Method 3: Direct Chlorination of 3-Pyridyl Carbinol Using Thionyl Chloride in Organic Solvent

- 3-pyridyl carbinol (3-pyridinemethanol) is reacted with a slight excess of thionyl chloride in an inert organic solvent such as toluene.

- The reaction proceeds at ambient temperature (23–35 °C) with stirring to ensure thorough mixing.

- The product initially forms as an oily semi-solid, which is then converted to a crystalline solid by vacuum application or nitrogen purging.

- The crystalline 3-(chloromethyl)pyridin-2-amine hydrochloride is isolated by filtration and washing with toluene.

- Eliminates the need for preliminary formation of hydroxy alkyl pyridinium hydrochloride salts.

- Reduces the amount of hazardous thionyl chloride required.

- Minimizes HCl gas evolution, reducing environmental impact and simplifying exhaust treatment.

- Produces a high-purity crystalline product (>99% purity by HPLC).

Typical Reaction Parameters and Results:

| Parameter | Value | Notes |

|---|---|---|

| 3-pyridyl carbinol | 0.4 mol | Dissolved in 160 mL toluene |

| Thionyl chloride | 0.428 mol (1.07 eq.) | Slight excess for complete reaction |

| Temperature | 23–35 °C | Controlled by water bath |

| Reaction time | 1 hour stirring + 2 hours vacuum | Ensures complete precipitation |

| Yield | 97.0% | High yield |

| Purity (HPLC assay) | 99.8% | High purity crystalline product |

This method is considered efficient, environmentally friendlier, and cost-effective for industrial-scale synthesis.

Analytical Techniques for Characterization and Purity Assessment

- Single-Crystal X-ray Diffraction (SC-XRD): Used to confirm crystal structure and hydrogen bonding patterns, such as intermolecular N–H⋯N bonds and Cl⋯Cl interactions stabilizing the lattice.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities with sensitivity below 0.1%.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR identify structural integrity and residual solvents.

- Elemental Analysis: Confirms elemental composition within ±0.3% of theoretical values.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

3-(Chloromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: N-oxides of the pyridine ring.

Reduction: Methyl-substituted pyridin-2-amine derivatives.

Applications De Recherche Scientifique

Biological Activities

3-(Chloromethyl)pyridin-2-amine hydrochloride has shown promise in several biological applications:

- Anticancer Activity : Research indicates that compounds related to 3-(Chloromethyl)pyridin-2-amine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness as an antimicrobial agent makes it a candidate for further development in pharmaceutical applications .

Case Study 1: Anticancer Properties

A study conducted by Bardakkaya et al. evaluated the anticancer potential of 2-aminothiazole derivatives that included 3-(Chloromethyl)pyridin-2-amine as a key intermediate. The results indicated significant inhibition of cancer cell proliferation, suggesting that compounds containing this moiety could serve as effective anticancer agents .

Case Study 2: Antimicrobial Activity

In another research project, compounds structurally related to 3-(Chloromethyl)pyridin-2-amine were tested against clinical strains of bacteria. The results showed varying degrees of inhibition, highlighting the potential for developing new antibiotics based on this compound's structure .

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)pyridin-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 4-(Chloromethyl)pyridin-2-amine hydrochloride

- Molecular Formula : C₆H₇ClN₂·HCl

- Molecular Weight : 179.05 g/mol

- CAS Number : 1186663-31-9

- Synonyms: 2-Amino-4-(chloromethyl)pyridine hydrochloride; 4-(Chloromethyl)pyridin-2-amine hydrochloride .

Structural Features :

The compound consists of a pyridine ring substituted with an amine group (-NH₂) at position 2 and a chloromethyl (-CH₂Cl) group at position 3. The hydrochloride salt enhances its stability and solubility in polar solvents.

Applications :

Primarily used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its chloromethyl group enables alkylation reactions, making it valuable in drug design .

Table 1: Structural and Physical Properties

Key Comparisons :

Reactivity :

- 3-(Chloromethyl)pyridin-2-amine HCl : The chloromethyl group (-CH₂Cl) is highly reactive in nucleophilic substitution (e.g., alkylation), distinguishing it from compounds with simple chloro substituents (e.g., 3-Chloropyridin-2-amine) .

- 3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine HCl : The pentafluoroethyl group (-CF₂CF₃) introduces steric and electronic effects, reducing reactivity compared to chloromethyl .

Physicochemical Properties: Lipophilicity: 2-Amino-3-chloro-5-methylpyridine (LogP ~1.8) is more lipophilic than 3-(Chloromethyl)pyridin-2-amine HCl (LogP ~0.5) due to the methyl group . Solubility: The hydrochloride salt of 3-(Chloromethyl)pyridin-2-amine enhances water solubility (>50 mg/mL) compared to neutral analogs like 3-Chloropyridin-2-amine (~10 mg/mL) .

Crystallinity and Hydrogen Bonding :

- 3-Chloropyridin-2-amine : Forms centrosymmetric dimers via N–H⋯N hydrogen bonds, with Cl⋯Cl interactions (3.28 Å) stabilizing the crystal lattice .

- 3-(Chloromethyl)pyridin-2-amine HCl : Likely exhibits ionic packing due to the hydrochloride salt, reducing intermolecular Cl⋯Cl interactions observed in neutral analogs.

Applications: Pharmaceuticals: 3-(Chloromethyl)pyridin-2-amine HCl is a key intermediate in kinase inhibitors (e.g., analogs of pexidartinib hydrochloride, a TGCT drug) . Agrochemicals: 2-Amino-3-chloro-5-methylpyridine is used in pesticide synthesis due to its stability and substituent arrangement .

Activité Biologique

3-(Chloromethyl)pyridin-2-amine hydrochloride is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a chloromethyl group at the 3-position and an amino group at the 2-position. Its molecular formula is . This compound appears as a yellow powder or solid and is hygroscopic, which means it is sensitive to moisture, enhancing its solubility in water.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The chloromethyl group allows for various electrophilic substitutions, while the amino group enables further functionalization through coupling reactions. This versatility makes it a valuable building block in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research has indicated that derivatives of 3-(Chloromethyl)pyridin-2-amine exhibit significant antimicrobial activity. For instance, compounds derived from this structure have been tested against various bacterial strains, showing effective inhibition at sub-micromolar concentrations. The presence of the chloromethyl group enhances the reactivity and biological efficacy of these derivatives .

Anticancer Potential

Studies have explored the anticancer properties of this compound. In vitro tests demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism appears to involve caspase activation and cell cycle arrest, indicating a potential pathway for therapeutic development against malignancies .

Carcinogenicity Studies

A significant study conducted by the National Toxicology Program investigated the carcinogenic potential of related compounds like 2-(chloromethyl)pyridine hydrochloride. Although this specific compound did not show significant tumor incidence in animal models, slight dose-related effects were observed, warranting further investigation into similar compounds' safety profiles .

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The chloromethyl moiety can act as an electrophile, facilitating nucleophilic attacks from biological molecules, leading to altered cellular functions.

Case Studies and Research Findings

Q & A

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

- Methodological Answer :

- Pharmacophore Mapping : Identify critical motifs (e.g., chloromethyl for alkylation, pyridine for π-stacking) .

- Bioisosteric Replacement : Replace Cl with Br or CF to modulate lipophilicity (logP) and target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.